molecular formula C23H37NO8S B13649371 tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate

Cat. No.: B13649371
M. Wt: 487.6 g/mol
InChI Key: GISVVWHVNMGIEA-SFHVURJKSA-N
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Description

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by the presence of tert-butyl groups, which are known for their steric hindrance and stability. The compound’s structure includes a tert-butoxycarbonyl group, an amino group, and a neopentyloxy sulfonyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

The synthesis of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate involves multiple steps, each requiring specific reagents and conditionsThis method is efficient, versatile, and sustainable compared to traditional batch processes

Chemical Reactions Analysis

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The neopentyloxy sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s binding to enzymes and other proteins. The neopentyloxy sulfonyl group can participate in various chemical reactions, forming stable intermediates that are useful in studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate can be compared with other similar compounds, such as:

    tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the neopentyloxy sulfonyl group, making it less versatile in certain reactions.

    tert-Butyl (S)-2-amino-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate: Lacks the tert-butoxycarbonyl group, affecting its stability and reactivity.

    tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of the neopentyloxy sulfonyl group, leading to different reactivity and applications.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Biological Activity

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(((neopentyloxy)sulfonyl)oxy)phenyl)propanoate, commonly referred to as compound 1 , is a synthetic organic compound with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H37NO8S
  • Molecular Weight : 487.61 g/mol
  • CAS Number : 2489229-80-1
  • Purity : > 96%

The structure of compound 1 includes a tert-butoxycarbonyl group, an amino group, and a sulfonyl ether linkage, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of compound 1 can be attributed to several mechanisms:

  • Antimicrobial Potentiation :
    • Compound 1 has been shown to enhance the activity of various antibiotics against bacterial strains. For instance, it can increase the efficacy of clarithromycin against E. coli by altering membrane permeability and inhibiting efflux pumps .
  • Cell Membrane Interaction :
    • The presence of hydrophobic groups in compound 1 allows it to interact with lipid membranes, potentially increasing membrane fluidity and permeability. This interaction can lead to enhanced uptake of co-administered drugs .
  • Inhibition of Efflux Pumps :
    • Research indicates that compound 1 may inhibit efflux pumps in bacteria, which are responsible for antibiotic resistance. By blocking these pumps, compound 1 can restore the effectiveness of antibiotics that would otherwise be expelled from bacterial cells .

Table 1: Efficacy of Compound 1 in Various Studies

Study ReferenceBacterial StrainAntibiotic UsedMIC ReductionMechanism
E. coliClarithromycin128-foldEfflux pump inhibition
Staphylococcus aureusMinocyclineSignificantMembrane permeabilization
Pseudomonas aeruginosaAzithromycinModeratePotentiation effect

Case Study 1: Antibiotic Potentiation

In a study involving E. coli, compound 1 was administered alongside clarithromycin. Results showed a significant reduction in the Minimum Inhibitory Concentration (MIC), indicating that compound 1 effectively enhances the antibiotic's action through increased membrane permeability and efflux pump inhibition .

Case Study 2: Membrane Permeabilization

Another study demonstrated that compound 1 could permeabilize the outer membrane of Staphylococcus aureus, allowing for greater antibiotic absorption. This was particularly evident when combined with minocycline, leading to improved therapeutic outcomes against resistant strains .

Properties

Molecular Formula

C23H37NO8S

Molecular Weight

487.6 g/mol

IUPAC Name

tert-butyl (2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C23H37NO8S/c1-21(2,3)15-29-33(27,28)32-17-12-10-16(11-13-17)14-18(19(25)30-22(4,5)6)24-20(26)31-23(7,8)9/h10-13,18H,14-15H2,1-9H3,(H,24,26)/t18-/m0/s1

InChI Key

GISVVWHVNMGIEA-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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